molecular formula C11H9NO4S B2871762 (5E)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione CAS No. 312944-88-0

(5E)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

Cat. No. B2871762
M. Wt: 251.26
InChI Key: YWULELJUDXQYSW-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(5E)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione” is a chemical substance with a molecular weight of 251.26 . Its IUPAC name is (5E)-5-(2-hydroxy-3-methoxybenzylidene)-1,3-thiazolidine-2,4-dione .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H9NO4S/c1-16-7-4-2-3-6(9(7)13)5-8-10(14)12-11(15)17-8/h2-5,13H,1H3,(H,12,14,15)/b8-5+ . This code provides a unique representation of the compound’s molecular structure.

Scientific Research Applications

Corrosion Inhibition

Thiazolidinedione derivatives have been investigated for their corrosion inhibition performance on mild steel in hydrochloric acid solutions. Experimental studies combined with quantum chemical calculations indicate these compounds' efficiency as corrosion inhibitors, highlighting their potential in protecting metals from corrosion in acidic environments (Yadav, Behera, Kumar, & Yadav, 2015).

Antimicrobial Activity

Some thiazolidinedione derivatives have shown promising antimicrobial properties against a range of pathogenic bacterial strains and fungal species. Their structure-activity relationship has been explored to develop compounds with enhanced antibacterial and antifungal effects, suggesting their use in combating infectious diseases (Stana, Tiperciuc, Duma, Pîrnău, Vérité, & Oniga, 2014).

Biological Activities and Drug Discovery

Thiazolidinedione derivatives have been recognized for their broad spectrum of biological activities, leading to potential applications in drug discovery. These compounds have been identified as hits in high-throughput screening for various targets, often leading to the development of modulators for enzymes or receptors. Their versatile chemical structure allows for a wide range of pharmacological activities, making them a privileged scaffold in drug discovery efforts (Tomašič & Mašič, 2009).

Synthetic Chemistry and Material Science

Research into thiazolidinedione derivatives extends into synthetic chemistry, where their reactions with electrophiles under various conditions have been studied. These reactions facilitate the synthesis of novel compounds with potential applications in material science and as intermediates in pharmaceutical synthesis (Youssef, 2007).

Safety And Hazards

The safety information and hazards associated with this compound can be found in its Material Safety Data Sheet (MSDS) . Please refer to the MSDS for comprehensive safety and handling information.

properties

IUPAC Name

(5E)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4S/c1-16-7-4-2-3-6(9(7)13)5-8-10(14)12-11(15)17-8/h2-5,13H,1H3,(H,12,14,15)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWULELJUDXQYSW-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C=C2C(=O)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1O)/C=C/2\C(=O)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

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